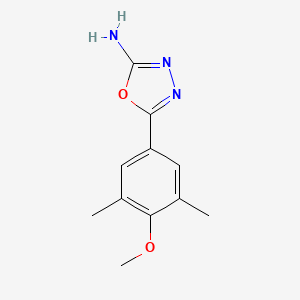

5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6-4-8(5-7(2)9(6)15-3)10-13-14-11(12)16-10/h4-5H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAISZXPZRAGZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677741 | |

| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219827-81-2 | |

| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Methods for 1,3,4-Oxadiazole Synthesis

1,3,4-Oxadiazoles can be synthesized through the reaction between acid hydrazides and acid chlorides or carboxylic acids, or by direct cyclization of diacylhydrazines using dehydrating agents such as phosphorus oxychloride, thionyl chloride, phosphorus pentaoxide, and polyphosphoric acid.

One-Pot Synthesis-Functionalization Strategy

A one-pot, two-stage oxadiazole synthesis-functionalization protocol can be used to synthesize diverse 2,5-disubstituted 1,3,4-oxadiazoles. General Procedure A involves a one-pot 1,3,4-oxadiazole synthesis-arylation. General Procedure B involves a one-pot 1,3,4-oxadiazole synthesis-amination.

Synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines

To synthesize N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, (E)- N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide is dissolved in absolute ethanol, and chloramine T is added. The mixture is refluxed for 4 hours. After completion, the reaction is cooled, and the formed sodium chloride is filtered off. The surplus ethanol is removed by distillation under reduced pressure, and the resulting solid mass is recrystallized with ethanol to obtain the desired product.

Polymer-Supported Reagents for 2-Aminosulfonamide-1,3,4-oxadiazoles

Polymer-supported reagents can be used to expedite the preparation and purification of 5-substituted-2-amino-1,3,4-oxadiazoles and their 2-aminosulfonylated derivatives.

Synthesis via Annulation of Hydrazides with Alkyl Ketones

1,3,4-Oxadiazoles can be synthesized by direct annulation of hydrazides with alkyl ketones.

Oxidative Heterocyclization with Eosin-Y under Visible Light

2-amino-1,3,4-oxadiazoles can be produced from the oxidative heterocyclization of substituted semicarbazones catalyzed by eosin-Y under visible light using atmospheric oxygen and CBr4.

Palladium-Catalyzed Oxidative Annulations

2-amino-1,3,4-oxadiazoles can be prepared by Pd-catalyzed oxidative annulations methodology, in which substituted isocyanides react with substituted hydrazides in the presence of toluene and oxygen, undergoing cyclization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and tested against various cancer cell lines:

- Cell Lines Tested : Commonly used cell lines include LN229 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H40 (lung cancer).

- Results : Compounds derived from 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine showed promising growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% across different cell lines .

Antidiabetic Properties

The compound has also been investigated for its potential in managing diabetes. In vivo studies using model organisms like Drosophila melanogaster indicated that certain derivatives significantly reduced glucose levels, showcasing their potential as anti-diabetic agents .

Other Biological Activities

Beyond anticancer and antidiabetic effects, oxadiazole derivatives have been reported to possess a range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : Exhibiting properties that could alleviate inflammatory conditions.

- Anticonvulsant : Potential use in seizure management .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various oxadiazole derivatives:

- Compounds were tested against multiple cancer cell lines.

- Notable compounds demonstrated significant cytotoxic effects with IC50 values indicating effective concentrations for therapeutic applications .

Case Study 2: Diabetes Management

Another study focused on the anti-diabetic potential of synthesized oxadiazole derivatives:

- Using genetically modified Drosophila, researchers assessed glucose levels after treatment with specific compounds.

- Results indicated a marked decrease in glucose levels post-treatment, suggesting a viable pathway for diabetes management .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The target compound’s methoxy and dimethyl groups likely increase LogP compared to the 4-methylphenyl analog (LogP ~2.2 for chloro analogs ).

- Hydrogen Bonding : All analogs exhibit N–H⋯N hydrogen bonding, critical for crystal packing and solubility .

- Bioactivity : Trimethoxyphenyl derivatives show compliance with drug-likeness rules (e.g., Lipinski’s rule) , suggesting the target compound may share similar pharmacokinetic profiles.

Crystallographic and Electronic Features

Table 2: Crystallographic Data for Selected Analogs

Key Observations :

- Strong hydrogen bonding in analogs correlates with stable crystalline forms, which could enhance formulation stability .

Biological Activity

5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 230.27 g/mol. The compound features an oxadiazole ring, which is known for its significant biological properties. The methoxy and dimethyl substitutions on the phenyl ring enhance the compound's lipophilicity and biological interactions.

Synthesis Methods

Several methods have been reported for synthesizing this compound. Common approaches include:

- Condensation Reactions : Utilizing hydrazine derivatives with carboxylic acids to form the oxadiazole ring.

- Cyclization Techniques : Employing various cyclization agents under controlled conditions to promote the formation of the oxadiazole structure.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study conducted by Jawed et al. (2014) evaluated several oxadiazole derivatives for their anticancer activity against various cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cells. The compound this compound was found to have a mean growth inhibition percentage (GP) of 62.61%, indicating potent activity against these cell lines .

| Cell Line | Growth Inhibition (%) |

|---|---|

| MDA-MB-435 (Melanoma) | 15.43 |

| K-562 (Leukemia) | 18.22 |

| T-47D (Breast Cancer) | 34.27 |

| HCT-15 (Colon Cancer) | 39.77 |

Molecular docking studies suggest that this compound interacts with key biological targets such as epidermal growth factor receptors (EGFR). The hydrophobic interactions observed are similar to those seen with known anticancer drugs like Tamoxifen. This interaction profile suggests potential pathways for modulating cellular responses and inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of oxadiazole derivatives:

- Methoxy Group : Enhances lipophilicity and increases interaction with cellular membranes.

- Dimethyl Substitution : Improves binding affinity to target proteins.

- Oxadiazole Ring : Essential for the compound's biological activity due to its electron-withdrawing properties.

Case Studies

A notable case study involved the testing of various oxadiazole derivatives in preclinical models. The compound demonstrated significant efficacy in xenograft models of breast cancer, where it reduced tumor volume significantly compared to control groups . Additionally, its safety profile was evaluated in preliminary toxicological studies showing minimal adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors under acidic or thermal conditions. For example, analogous oxadiazole derivatives are prepared using Vilsmeier–Haack reactions or cyclodehydration of thiosemicarbazides . Purity validation involves HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and FTIR spectroscopy to confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .

Q. Which structural characterization techniques are essential for confirming the molecular configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D molecular structure, including bond lengths (e.g., C–C = 1.39–1.48 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) . Complementary techniques include NMR spectroscopy (¹H/¹³C) to verify substituent positions and mass spectrometry (e.g., Orbitrap Fusion Lumos) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, dose ranges). Standardized protocols, such as the DPPH assay for antioxidant activity (IC₅₀ values) and MTT assays for cytotoxicity (e.g., against HeLa cells), should be replicated across multiple labs. Dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) are critical for cross-study comparisons .

Q. What experimental strategies optimize the compound’s bioactivity while minimizing off-target toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies can guide modifications. For example:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance anticancer activity .

- Methoxy group positioning influences metabolic stability and toxicity profiles.

Toxicity screening using in vitro models (e.g., HEK293 cells) and in silico tools (e.g., molecular docking with cytochrome P450 enzymes) is recommended .

Q. How does the compound’s environmental fate and biodegradability impact long-term toxicity studies?

- Methodological Answer : Environmental persistence can be assessed via the INCHEMBIOL framework:

- Abiotic degradation : Hydrolysis half-life under varying pH/temperature.

- Biotic degradation : Microbial metabolism studies (e.g., soil microcosms).

- Bioaccumulation : LogP values (octanol-water partition coefficient) predict lipid solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.